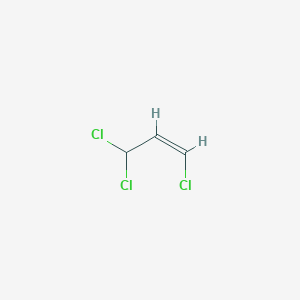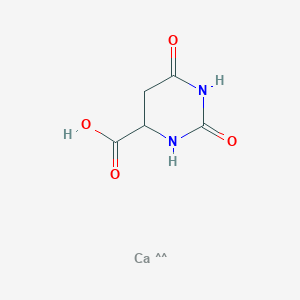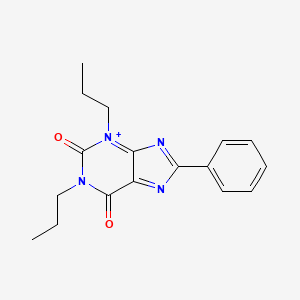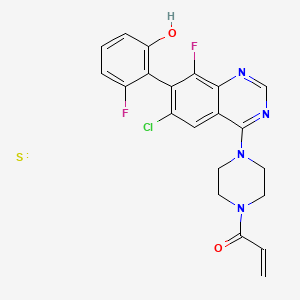![molecular formula C10H13N4O8P B12353476 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-3,4-二羟基-5-(6-氧代-5H-嘌呤-9-基)氧戊环-2-基]甲基二氢磷酸酯是一种复杂的有机化合物,在各种生化过程中起着至关重要的作用。它是核苷酸,是像 DNA 和 RNA 这样的核酸的构建块。这种化合物对于生物体中遗传信息的存储和传递至关重要。
准备方法
合成路线和反应条件
[(2R,3S,4R,5R)-3,4-二羟基-5-(6-氧代-5H-嘌呤-9-基)氧戊环-2-基]甲基二氢磷酸酯的合成通常涉及核苷的磷酸化。一种常见的方法是在碱如吡啶存在下,用磷酸化试剂如氧氯化磷 (POCl3) 与核苷反应。反应在无水条件下进行,以防止磷酸化试剂的水解。
工业生产方法
在工业环境中,这种化合物的生产通常使用自动合成器进行规模化。这些机器可以精确地控制反应条件,如温度、pH 值和试剂浓度,以确保高产率和纯度。该过程通常涉及多个步骤,包括官能团的保护和脱保护,以防止不必要的副反应。
化学反应分析
反应类型
[(2R,3S,4R,5R)-3,4-二羟基-5-(6-氧代-5H-嘌呤-9-基)氧戊环-2-基]甲基二氢磷酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成不同的衍生物,具体取决于所使用的氧化剂。
还原: 还原反应可以修饰嘌呤环或磷酸基团。
取代: 亲核取代反应可以在磷酸基团上发生,导致形成不同的核苷酸类似物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 在碱性条件下,可以使用氨 (NH3) 或各种胺等亲核试剂来促进取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化会导致形成氧代衍生物,而还原会导致形成羟基衍生物。
科学研究应用
[(2R,3S,4R,5R)-3,4-二羟基-5-(6-氧代-5H-嘌呤-9-基)氧戊环-2-基]甲基二氢磷酸酯在科学研究中具有广泛的应用:
化学: 它被用作合成各种核苷酸类似物的先驱体,以及在生物化学分析中作为试剂。
生物学: 该化合物对于研究遗传过程至关重要,包括 DNA 复制、转录和翻译。
医学: 它用于开发抗病毒和抗癌药物。从该化合物衍生的核苷酸类似物可以抑制病毒复制和癌细胞增殖。
工业: 该化合物用于生产诊断试剂盒,以及在分析化学中作为标准品。
作用机制
[(2R,3S,4R,5R)-3,4-二羟基-5-(6-氧代-5H-嘌呤-9-基)氧戊环-2-基]甲基二氢磷酸酯的作用机制涉及其掺入核酸中。它充当 DNA 和 RNA 聚合酶的底物,这些酶分别催化 DNA 和 RNA 的合成。该化合物与这些酶的活性位点结合,促进核苷酸添加到正在生长的核酸链中。这个过程对于遗传信息的复制和表达至关重要。
相似化合物的比较
[(2R,3S,4R,5R)-3,4-二羟基-5-(6-氧代-5H-嘌呤-9-基)氧戊环-2-基]甲基二氢磷酸酯由于其特定的结构和功能而独一无二。类似的化合物包括:
三磷酸腺苷 (ATP): 一种在细胞中充当主要能量载体的核苷酸。
三磷酸鸟苷 (GTP): 另一种参与能量转移和信号转导的核苷酸。
三磷酸胞苷 (CTP): 一种用于 RNA 合成的核苷酸。
三磷酸胸腺嘧啶 (TTP): 一种用于 DNA 合成的核苷酸。
这些化合物中的每一个都具有独特的性质和功能,但它们都具有作为参与基本细胞过程的核苷酸的共同特征。
属性
分子式 |
C10H13N4O8P |
|---|---|
分子量 |
348.21 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-7,10,15-16H,1H2,(H2,18,19,20)/t4-,5?,6-,7-,10-/m1/s1 |
InChI 键 |
AQXKGQJLGOXRBW-XXWJQXOGSA-N |
手性 SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
规范 SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)


![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)
![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)

![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)





![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
